molecular formula C17H21NO4 B3344262 (+)-Scopolamine CAS No. 64069-63-2

(+)-Scopolamine

Cat. No.: B3344262
CAS No.: 64069-63-2
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-GAUPFVANSA-N
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Description

(+)-Scopolamine, also known as hyoscine, is a tropane alkaloid derived from plants of the Solanaceae family, such as henbane (Hyoscyamus niger) and jimsonweed (Datura stramonium). It is a potent anticholinergic agent that has been used for centuries for its medicinal properties, including its ability to prevent motion sickness and postoperative nausea and vomiting.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Scopolamine typically involves the following steps:

    Extraction from Plant Sources: The initial step involves the extraction of scopolamine from plant sources using solvents like ethanol or methanol.

    Chemical Synthesis: The chemical synthesis of scopolamine can be achieved through the following route:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification using techniques such as chromatography. The purified compound is then subjected to chemical synthesis to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (+)-Scopolamine undergoes various chemical reactions, including:

    Oxidation: Scopolamine can be oxidized to form scopine N-oxide.

    Reduction: Reduction of scopolamine can yield tropine.

    Substitution: Scopolamine can undergo substitution reactions, such as esterification with different acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.

    Substitution: Acid chlorides or anhydrides are used for esterification reactions.

Major Products:

    Oxidation: Scopine N-oxide.

    Reduction: Tropine.

    Substitution: Various esters of scopolamine.

Scientific Research Applications

Chemistry: (+)-Scopolamine is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: In biological research, scopolamine is used to study the cholinergic system and its role in cognitive functions and memory.

Medicine: Scopolamine is widely used in medicine for its anticholinergic properties. It is used to treat motion sickness, postoperative nausea and vomiting, and to induce sedation and amnesia in surgical procedures.

Industry: In the pharmaceutical industry, scopolamine is used as an active ingredient in transdermal patches for motion sickness and as a pre-anesthetic medication.

Mechanism of Action

(+)-Scopolamine exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central and peripheral nervous systems. This inhibition leads to a decrease in the activity of the parasympathetic nervous system, resulting in effects such as reduced gastrointestinal motility, decreased salivation, and sedation. The primary molecular targets are the muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).

Comparison with Similar Compounds

    Atropine: Another tropane alkaloid with similar anticholinergic properties but differs in its potency and duration of action.

    Hyoscyamine: The levo-isomer of atropine, with similar pharmacological effects but different pharmacokinetics.

    Ipratropium Bromide: A synthetic anticholinergic agent used primarily as a bronchodilator.

Uniqueness: (+)-Scopolamine is unique due to its high potency and ability to cross the blood-brain barrier, making it particularly effective for central nervous system effects such as sedation and antiemesis.

Properties

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13-,14+,15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECJAGHUSJQJN-GAUPFVANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90110061
Record name (+)-Scopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90110061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64069-63-2
Record name (+)-Scopolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064069632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Scopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90110061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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